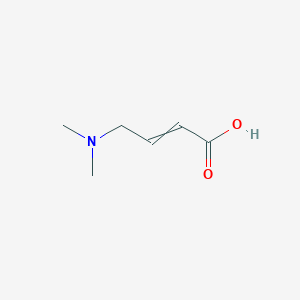
1-Methyl-N-pentyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-pentyl-1H-pyrazol-3-amin ist eine chemische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind für ihre vielseitigen Anwendungen in der organischen Synthese und der pharmazeutischen Chemie bekannt. Diese Verbindung ist aufgrund ihrer einzigartigen Struktur besonders interessant, die eine Methylgruppe und eine Pentylkette umfasst, die an den Pyrazolring gebunden sind. Sie wird als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika, Agrochemikalien und Farbstoffe verwendet .
Vorbereitungsmethoden
Die Synthese von 1-Methyl-N-pentyl-1H-pyrazol-3-amin beinhaltet typischerweise die Reaktion von 1-Methyl-1H-pyrazol-3-amin mit Pentylhalogeniden unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Industrielle Produktionsmethoden können kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
1-Methyl-N-pentyl-1H-pyrazol-3-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Pyrazoloxid zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Pyrazolderivate zu ergeben.
Substitution: Nucleophile Substitutionsreaktionen können am Stickstoffatom des Pyrazolrings auftreten, was zur Bildung verschiedener substituierter Pyrazole führt. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. .
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-pentyl-1H-pyrazol-3-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Sie dient als Zwischenprodukt bei der Synthese von pharmazeutischen Arzneimitteln, insbesondere solchen, die auf neurologische und entzündliche Erkrankungen abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und Farbstoffen verwendet, was zur Entwicklung neuer Pestizide und Farbstoffe beiträgt .
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-N-pentyl-1H-pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zu ihren biologischen Wirkungen führt. Beispielsweise kann sie Kinasen hemmen, die an Zellsignalwegen beteiligt sind, wodurch Zellprozesse wie Proliferation und Apoptose beeinflusst werden .
Wirkmechanismus
The mechanism of action of 1-Methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-pentyl-1H-pyrazol-3-amin kann mit anderen ähnlichen Verbindungen aus der Pyrazol-Familie verglichen werden, wie zum Beispiel:
1-Methyl-1H-pyrazol-3-amin: Fehlt die Pentylkette, wodurch sie weniger hydrophob und möglicherweise weniger bioverfügbar ist.
3-Amino-1-methyl-1H-pyrazol: Enthält eine Aminogruppe an der 3-Position, was ihre Reaktivität und biologische Aktivität verändern kann.
1-Methyl-4-piperidon: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen, die zu unterschiedlichen chemischen und biologischen Eigenschaften führen. Die Einzigartigkeit von 1-Methyl-N-pentyl-1H-pyrazol-3-amin liegt in seinem spezifischen Substitutionsschema, das einzigartige chemische und biologische Eigenschaften verleiht .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-methyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-7-10-9-6-8-12(2)11-9/h6,8H,3-5,7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
HYTBHKKILWXGFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=NN(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11734946.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11734957.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11734962.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)
![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734991.png)

![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734999.png)

![2-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11735010.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
